molecular formula C20H21N5O3 B3798050 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid

2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid

Cat. No.: B3798050
M. Wt: 379.4 g/mol
InChI Key: QPYDEORGVKXHMG-UHFFFAOYSA-N
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Description

2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid is a complex organic compound that features a combination of imidazole, piperidine, and pyrazole moieties

Properties

IUPAC Name

2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(27)11-15-10-16(24-23-15)13-6-8-25(9-7-13)20(28)17-12-21-19(22-17)14-4-2-1-3-5-14/h1-5,10,12-13H,6-9,11H2,(H,21,22)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYDEORGVKXHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=C2)CC(=O)O)C(=O)C3=CN=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine and pyrazole rings. The final step involves the acylation of the pyrazole ring with acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine and pyrazole rings can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid apart is its unique combination of three different heterocyclic rings, each contributing to its overall biological and chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid
Reactant of Route 2
2-[3-[1-(2-phenyl-1H-imidazole-5-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetic acid

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